Emd 386088 hydrochloride

Übersicht

Beschreibung

EMD 386088 hydrochloride is an indole derivative used in scientific research. It acts as a potent partial agonist of the 5-hydroxytryptamine receptor 6, with a high affinity for this receptor. Additionally, it has moderate affinity for the 5-hydroxytryptamine receptor 3 and functions as a dopamine reuptake inhibitor .

Vorbereitungsmethoden

Die Synthese von EMD 386088 Hydrochlorid umfasst mehrere Schritte. Der Schlüsselzwischenprodukt, 5-Chlor-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-Indol, wird durch eine Reihe von Reaktionen synthetisiert, darunter Halogenierung, Alkylierung und Cyclisierung. Das Endprodukt wird durch Reaktion des Zwischenprodukts mit Salzsäure unter Bildung des Hydrochloridsalzes erhalten . Industrielle Produktionsverfahren beinhalten typischerweise die Optimierung dieser Schritte, um die Ausbeute und Reinheit zu maximieren.

Analyse Chemischer Reaktionen

EMD 386088 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium auf Kohle. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

EMD 386088 Hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die 5-Hydroxytryptamin-Rezeptor-6-Agonisten betreffen.

Biologie: Es wird in der Forschung an Neurotransmittersystemen eingesetzt, insbesondere in Studien, die sich mit Serotonin- und Dopamin-Signalwegen befassen.

Industrie: Es wird bei der Entwicklung neuer Medikamente verwendet, die auf das zentrale Nervensystem abzielen.

Wirkmechanismus

EMD 386088 Hydrochlorid übt seine Wirkungen hauptsächlich durch seine Wirkung als partieller Agonist des 5-Hydroxytryptamin-Rezeptors 6 aus. Dieser Rezeptor ist an der Modulation der Neurotransmitterfreisetzung beteiligt, insbesondere von Serotonin und Dopamin. Durch die Bindung an diesen Rezeptor kann EMD 386088 Hydrochlorid verschiedene Signalwege beeinflussen, was zu den beobachteten pharmakologischen Wirkungen führt. Darüber hinaus trägt seine Rolle als Dopamin-Wiederaufnahmehemmer zu seiner antidepressiven Wirkung bei .

Wirkmechanismus

EMD 386088 hydrochloride exerts its effects primarily through its action as a partial agonist of the 5-hydroxytryptamine receptor 6. This receptor is involved in the modulation of neurotransmitter release, particularly serotonin and dopamine. By binding to this receptor, this compound can influence various signaling pathways, leading to its observed pharmacological effects. Additionally, its role as a dopamine reuptake inhibitor contributes to its antidepressant-like activity .

Vergleich Mit ähnlichen Verbindungen

EMD 386088 Hydrochlorid ist aufgrund seiner hohen Affinität für den 5-Hydroxytryptamin-Rezeptor 6 und seiner dualen Wirkung als Dopamin-Wiederaufnahmehemmer einzigartig. Ähnliche Verbindungen umfassen:

ST-1936: Eine Verbindung mit ähnlicher Rezeptoraffinität, aber unterschiedlichen pharmakologischen Eigenschaften.

Tepirindol: Eine Verbindung mit überlappenden Rezeptor-Zielstrukturen, aber unterschiedlicher chemischer Struktur.

Diese Vergleiche unterstreichen die Einzigartigkeit von EMD 386088 Hydrochlorid in Bezug auf seine Rezeptoraffinität und seinen dualen Wirkmechanismus.

Biologische Aktivität

EMD 386088 hydrochloride is a compound of significant interest in pharmacological research, primarily due to its role as a partial agonist at the 5-HT6 receptor. This article delves into the biological activity of EMD 386088, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- IUPAC Name : 1-(4-Chlorophenyl)-N-(1,2,3,6-tetrahydropyridin-4-yl)-2-indolinone

- Molecular Formula : C14H14ClN2

- Molar Mass : 245.73 g/mol

EMD 386088 acts primarily as a 5-HT6 receptor partial agonist , exhibiting high affinity with an value of approximately 1 nM. This receptor is involved in various neurophysiological processes, including mood regulation and cognitive functions. The compound's ability to modulate serotonin pathways has been linked to its potential antidepressant effects.

Table 1: Affinity Profile of EMD 386088

| Receptor Type | (nM) |

|---|---|

| 5-HT6 | 1.0 |

| 5-HT3 | 34 |

| 5-HT1D | 7.4 |

| 5-HT1B | 110 |

| Other Receptors (e.g., GABA A, D2) | >3000 |

Antidepressant Activity

Research indicates that EMD 386088 exhibits antidepressant-like effects in rodent models. In a study using the forced swim test (FST), administration of EMD 386088 led to significant reductions in immobility time, suggesting enhanced mood and reduced depressive behaviors. The effects were dose-dependent, with significant results observed at doses of 2.5 mg/kg and higher .

Anxiolytic Effects

In addition to its antidepressant properties, EMD 386088 has demonstrated anxiolytic-like activity in behavioral tests such as the elevated plus-maze and Vogel conflict tests. The compound increased exploratory behavior and reduced anxiety-related responses, which were blocked by selective antagonists of the 5-HT6 receptor .

Pharmacokinetics

EMD 386088 is capable of penetrating the blood-brain barrier effectively, with a brain-to-plasma ratio indicating substantial central nervous system availability. The compound shows a high volume of distribution and moderate metabolic stability, making it a candidate for further clinical exploration .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Volume of Distribution () | ~32.2 L/kg |

| Cmax (after administration) | ~60 min |

| Brain/Plasma Ratio | ~19 |

Case Studies and Research Findings

- Study on Dopaminergic Activity : Research indicates that EMD 386088 influences dopamine metabolism in specific brain regions such as the nucleus accumbens and striatum, leading to decreased levels of dopamine metabolites (DOPAC and HVA) after administration .

- Combination Therapy Studies : When co-administered with imipramine, EMD 386088 exhibited altered pharmacokinetics, suggesting potential interactions that may enhance therapeutic efficacy in treating mood disorders .

- Long-term Administration Effects : Chronic administration studies show sustained antidepressant effects without significant tolerance development, indicating the potential for long-term therapeutic use .

Eigenschaften

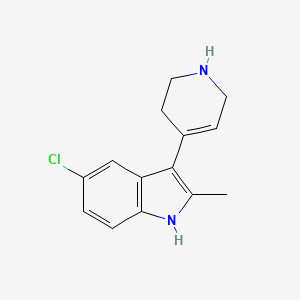

IUPAC Name |

5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2.ClH/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9;/h2-4,8,16-17H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSNDUWIZDYGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719336 | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171123-46-8 | |

| Record name | 1H-Indole, 5-chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171123-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1171123-46-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMD-386088 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6WU3NK3K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.